
Hexadeca-3,6-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-3,6-dien-1-ol is an organic compound with the molecular formula C16H30O. It is a type of alcohol characterized by the presence of two double bonds located at the 3rd and 6th positions of the hexadecane chain. This compound is known for its role in various chemical and biological processes, particularly in the field of pheromone research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadeca-3,6-dien-1-ol can be synthesized through several methods. One common approach involves the stereoselective formation of the double bonds using hydroxymethylation and Wittig reactions. For instance, starting from commercially available 4-pentynol, the 4E double bond can be formed through hydroxymethylation, while the 6Z double bond is created via the Wittig reaction of 6-(2-tetrahydropyranyloxy)-hex-2(E)-en-1-al .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadeca-3,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into an aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Hexadeca-3,6-dienal or hexadeca-3,6-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Hexadeca-3,6-dien-1-chloride.
Wissenschaftliche Forschungsanwendungen
Hexadeca-3,6-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Hexadeca-3,6-dien-1-ol involves its interaction with specific molecular targets, such as olfactory receptors in insects. For example, in the silkworm moth, Bombyx mori, the compound acts as a sex pheromone, binding to specialized receptors and triggering a behavioral response . The pathways involved in this process include signal transduction mechanisms that lead to the activation of olfactory receptor neurons.
Vergleich Mit ähnlichen Verbindungen
Hexadeca-3,6-dien-1-ol can be compared with other similar compounds, such as:
Hexadeca-10,12-dien-1-ol: Another insect pheromone with double bonds at different positions.
Hexadeca-4,6-dien-1-ol: Used in the synthesis of pheromone components for the persimmon fruit moth.
Hexadeca-7Z,11E-dien-1-yl acetate: A sex pheromone for Sitotroga cerealella.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84653-91-8 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
hexadeca-3,6-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |
InChI-Schlüssel |
XEUIHKOCTACVQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=CCC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


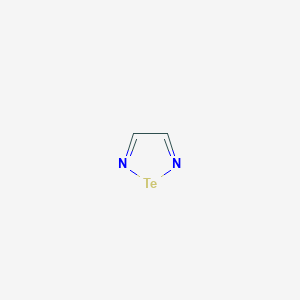
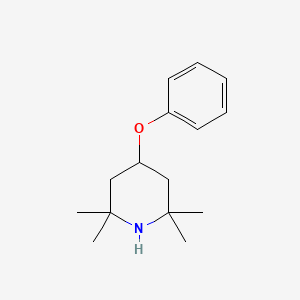

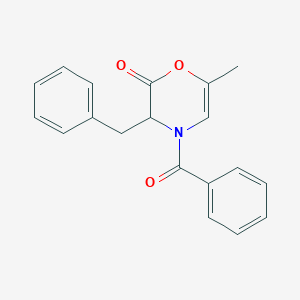
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
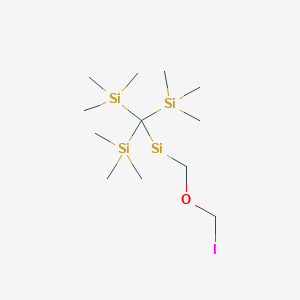
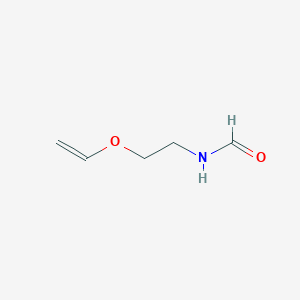


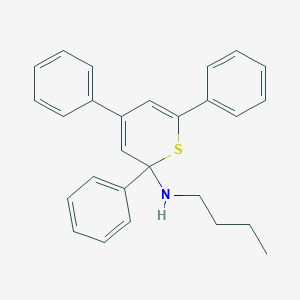
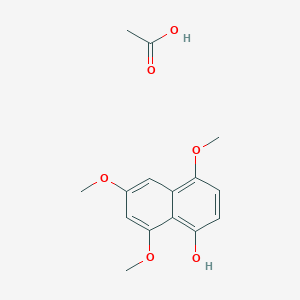

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)

